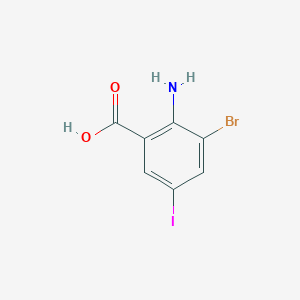

2-Amino-3-bromo-5-iodobenzoic acid

Vue d'ensemble

Description

2-Amino-3-bromo-5-iodobenzoic acid is a halogenated aniline derivative that serves as a key synthon in the synthesis of various nitrogen-containing heterocyclic compounds and their annulated derivatives. It is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, which significantly influence its chemical reactivity and physical properties .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. For instance, 2-amino-5-bromo-3-iodoacetophenone and 2-amino-5-bromo-3-iodobenzamide, which are closely related to this compound, have been used as starting materials for the synthesis of various heterocyclic compounds through Sonogashira cross-coupling with terminal acetylenes .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-5-bromobenzoic acid and its ester derivative, has been extensively studied using techniques like single-crystal X-ray diffraction, FT-IR, and FT-Raman spectroscopy. These studies reveal that the molecules are essentially planar and exhibit intramolecular hydrogen bonding, which influences their stability and molecular conformation .

Chemical Reactions Analysis

The halogenated aniline derivatives, including this compound, are reactive intermediates that can undergo various chemical reactions. For example, they participate in palladium chloride-mediated heteroannulation to yield novel indole derivatives. Additionally, they can be involved in Claisen-Schmidt aldol condensation followed by sequential palladium-catalyzed cross-coupling and heteroannulation to produce complex molecules like 1-(2-aryl-1H-indol-7-yl)ethanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the vibrational wave numbers, dipole moment, polarizability, and hyperpolarizability of 2-amino-5-bromobenzoic acid methyl ester have been calculated, providing insights into the electronic structure and reactivity of the molecule. The thermodynamic properties, such as heat capacity, entropy, and enthalpy changes, have also been evaluated, revealing the compound's behavior at different temperatures .

Applications De Recherche Scientifique

Environmental Degradation

A study by Higson and Focht (1990) on Pseudomonas aeruginosa revealed the degradation of various halobenzoates, including 2-bromobenzoic acid. This bacterium can degrade halogenated compounds like 2-iodobenzoates, which are structurally related to 2-Amino-3-bromo-5-iodobenzoic acid, suggesting potential environmental applications in bioremediation (Higson & Focht, 1990).

Synthesis of Complex Compounds

Research by Zheng Jian-hong (2012) on the synthesis of Chloranthraniliprole, a pesticide, involved the use of similar halogenated benzoic acids. This indicates the potential of this compound in synthesizing complex organic compounds, including pesticides (Zheng, 2012).

Pharmaceutical Research

In pharmaceutical research, the study of 5-bromo-2-iodobenzoic acid derivatives by Popiołek et al. (2020) demonstrated significant cytotoxicity and selective antiproliferative activity against cancer cell lines. This suggests the potential of this compound in drug discovery and cancer research (Popiołek et al., 2020).

Materials Science

In the field of materials science, the study by Balamurugan et al. (2015) on 2-amino-5-bromo-benzoic acid methyl ester, a related compound, suggests the potential of this compound in the development of organic crystals with unique physical properties, potentially useful in optoelectronics and photonics (Balamurugan et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It has been used in the synthesis of the thromboxane receptor antagonist . Thromboxane receptors play a crucial role in vasoconstriction and platelet aggregation, which are key processes in blood clotting .

Mode of Action

It has been used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist via regioselective heck cross-coupling reaction . This suggests that it may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its use in the synthesis of a thromboxane receptor antagonist, it may influence the thromboxane a2 pathway, which plays a role in vasoconstriction and platelet aggregation .

Result of Action

Given its use in the synthesis of a thromboxane receptor antagonist, it may contribute to the inhibition of vasoconstriction and platelet aggregation .

Propriétés

IUPAC Name |

2-amino-3-bromo-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZSVILLNIVCIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

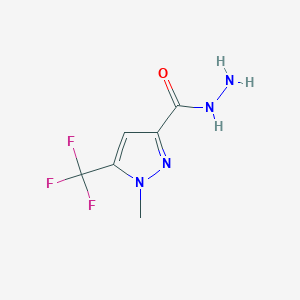

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B3039235.png)

![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)